2-Ethoxy-5-iodoaniline
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Overview
Description
2-Ethoxy-5-iodoaniline is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.078. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antitumor Agents
- Antiviral Activity : Iodoaniline derivatives have shown potent antiviral activity against herpes simplex virus types 1 and 2. For instance, nucleoside analogs like BIOLF-62 exhibit significant effectiveness at concentrations far below cytotoxic levels, suggesting a potential pathway for developing antiviral agents using structurally similar compounds like 2-Ethoxy-5-iodoaniline (Smith et al., 1982).
- Antitumor Applications : The synthesis techniques involving iodoaniline compounds, such as those in the preparation of quinol pharmacophores, have been found to selectively inhibit cancer cell lines, including colon and renal origins. This indicates that this compound could be instrumental in synthesizing compounds with antitumor properties (McCarroll et al., 2007).
Organic Synthesis and Medicinal Chemistry
- Organic Synthesis : The versatility of iodoaniline derivatives in organic synthesis, especially in nucleophilic substitution and coupling reactions, highlights the potential of this compound as a precursor or intermediate in synthesizing complex organic molecules (Okuro & Alper, 2012).
- Medicinal Chemistry : The structural modification of iodoanilines, like in the synthesis of 5-iodo-1,2,3,4-tetrahydropyridines, has demonstrated applications in developing novel therapeutic agents. Such methodologies could be applicable to this compound for creating biologically active molecules (Man et al., 2016).
Chemical Methodologies and Drug Design
- Chemical Methodologies : Techniques involving the electrophilic iodocyclization of ethoxyalkyne diols to synthesize iodocoumarins and iodobutenolides demonstrate the reactivity of iodine and ethoxy groups in cyclization reactions, which could be pertinent to the chemistry of this compound (Reddy et al., 2013).
- Drug Design : The role of iodoaniline derivatives in the design of kinase inhibitors and other biologically active compounds underscores the importance of such structures in medicinal chemistry. This compound could serve a similar role in the synthesis of novel therapeutic agents (Johnson et al., 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s plausible that 2-Ethoxy-5-iodoaniline may interact with targets involved in mood regulation, such as monoamine neurotransmitters .
Mode of Action
Based on its potential use in the synthesis of antidepressants , it might interact with its targets to modulate the release or reuptake of neurotransmitters, thereby influencing mood and emotional state .
Biochemical Pathways
If it’s involved in the synthesis of antidepressants , it might influence pathways related to the synthesis, release, or reuptake of monoamine neurotransmitters .
Result of Action
If it’s involved in the synthesis of antidepressants , its action might result in the modulation of neurotransmitter levels, potentially leading to changes in mood and emotional state .
Properties
IUPAC Name |
2-ethoxy-5-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBGWCLQQSTJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.